



# Application Notes: In Vivo Administration of ONX-0914 TFA in Mice

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Compound of Interest		
Compound Name:	ONX-0914 TFA	
Cat. No.:	B10824678	Get Quote

#### Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the immunoproteasome subunit LMP7 (low-molecular mass polypeptide-7 or  $\beta$ 5i)[1][2]. The immunoproteasome is a specialized form of the proteasome predominantly expressed in hematopoietic cells and in other cells upon stimulation with pro-inflammatory cytokines[3][4]. By selectively targeting LMP7, and to a lesser extent LMP2 ( $\beta$ 1i), ONX-0914 modulates immune responses without the broader toxicity associated with non-selective proteasome inhibitors[5][6] [7]. These characteristics make ONX-0914 a valuable tool for investigating the role of the immunoproteasome in various disease models and a potential therapeutic agent for autoimmune disorders, certain cancers, and inflammatory conditions[4][6][8].

These application notes provide a comprehensive overview of the in vivo use of **ONX-0914 TFA** in mice, including established protocols, dosage regimens, and summaries of its effects in various experimental models.

## **Data Presentation: Quantitative Summary**

The following tables summarize the quantitative data from various studies involving the in vivo administration of ONX-0914 in mice.

Table 1: ONX-0914 In Vivo Dosage and Administration Regimens in Mice



Mouse Model	Disease <i>l</i> Applicati on	Dosage	Administr ation Route	Frequenc y	Vehicle	Source
SMARTA	T-cell Activation / LCMV Infection	10 mg/kg	Subcutane ous (s.c.)	Single dose 2h before infection	Not specified	[8]
C57BL/6J	Diabetic Cardiomyo pathy (STZ- induced)	Not specified	Not specified	Not specified	Not specified	[3]
BALB/c	Malaria (P. berghei ANKA)	5-50 mg/kg	Intraperiton eal (i.p.), Per Oral (p.o.)	4 consecutiv e days	10% DMSO, 10% Tween-80, 80% DDW	[5]
mdx	Duchenne Muscular Dystrophy	10 mg/kg	Subcutane ous (s.c.)	Every other day (Days 2, 4, 6)	Not specified	[2]
LDLr-/-	Atheroscler osis	10 mg/kg	Intraperiton eal (i.p.)	3 times weekly for 7 weeks	4% DMSO in PBS	[9]
C57BL/6	Colitis (DSS- induced)	10 mg/kg	Subcutane ous (s.c.)	Every other day	10% Captisol, 10 mM sodium citrate	[10]
NSG	Acute Lymphobla stic Leukemia (ALL)	15 mg/kg	Subcutane ous (s.c.)	Not specified	10 mM sodium citrate, 10% Captisol	[6][11]



NMRI	Viral Myocarditis (CVB3)	Not specified	Not specified	Daily for 8 days	Not specified	[12]
Nude Mice	Glioblasto ma Xenograft	Not specified	Not specified	Daily for 15 days	Not specified	[13]

Table 2: Summary of In Vivo Effects of ONX-0914 in Different Mouse Models



Disease Model	Key Findings	Quantitative Effect	Source
T-cell Activation (LCMV)	Attenuated T-cell activation.	~45% less up- regulation of CD69 and CD25 on CD4+ T cells.	[8]
Diabetic Cardiomyopathy	Ameliorated cardiac dysfunction, inhibited endothelial-mesenchymal transition (EndMT).	Reversed the increased levels of αSMA and Vimentin and the decreased levels of VE-cadherin.	[3]
Glioblastoma	In combination with temozolomide (TMZ), reduced tumor progression.	Significant tumor regression compared to TMZ alone.	[13][14]
Malaria (P. berghei)	Suppressed parasite growth and increased survival.	>95% parasite suppression after 4 days; ED <sub>50</sub> of 7.62 mg/kg (p.o.) and 6.52 mg/kg (i.p.).	[5]
Duchenne Muscular Dystrophy	Short-term treatment showed no detrimental effects on muscle structure or function.	No significant change in strength, walking speed, or inflammatory infiltration.	[2]
Atherosclerosis	Reduced atherosclerotic lesion size and white adipose tissue mass.	28.4% reduction in lesion size in the aortic root.	[9]
Colitis	Decreased the frequency of Th17 cells in the lamina propria.	Significant reduction in Th17 cell frequency, especially on day 8 post-colitis induction.	[10]







Acute Lymphoblastic Leukemia Significantly delayed tumor growth in orthotopic xenografts.

Tumor growth delay was comparable to bortezomib in the initial 3 weeks.

[<mark>6</mark>][7]

## **Experimental Protocols**

Protocol 1: Preparation of ONX-0914 TFA for In Vivo Administration

NOTE: ONX-0914 has limited aqueous solubility. The choice of vehicle is critical for successful in vivo administration.

Method 1: Cyclodextrin-based Formulation (for s.c. injection)

This method is suitable for subcutaneous administration and has been used in autoimmune and oncology models[6][10].

- Prepare a vehicle solution of 10% (w/v) sulfobutylether-β-cyclodextrin (e.g., Captisol®) in 10 mM sodium citrate buffer (pH 6.0).
- Weigh the required amount of ONX-0914 TFA powder.
- Add the vehicle solution to the powder to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 μL, the required concentration is 2.5 mg/mL).
- Vortex or sonicate briefly until the compound is fully dissolved. The solution should be clear.
- Use the freshly prepared solution for injection.

Method 2: DMSO-based Formulation (for i.p. injection)

This method is suitable for intraperitoneal administration but care must be taken to minimize DMSO concentration to avoid toxicity[9].

Dissolve ONX-0914 TFA in 100% DMSO to create a concentrated stock solution.



- On the day of injection, dilute the stock solution in a suitable sterile carrier such as phosphate-buffered saline (PBS).
- The final concentration of DMSO in the injected volume should be kept to a minimum, ideally below 5%[9]. For example, to achieve a 4% DMSO solution, dilute 40 μL of the DMSO stock into 960 μL of sterile PBS.
- Warm the final solution to 37°C before injection to prevent precipitation of ONX-0914[9].
- Vortex well before drawing into the syringe.

Protocol 2: General Protocol for Administration in Mice

Subcutaneous (s.c.) Administration

- Gently restrain the mouse, for example, by scruffing the loose skin over the neck and shoulders.
- Lift the skin to form a "tent" in the interscapular region.
- Insert a sterile needle (e.g., 27-30 gauge) at the base of the tented skin, parallel to the spine.
- Aspirate briefly to ensure the needle has not entered a blood vessel.
- Slowly inject the prepared ONX-0914 solution (typically 100-150 μL).
- Withdraw the needle and gently apply pressure to the injection site for a few seconds.
- Return the mouse to its cage and monitor for any adverse reactions.

Intraperitoneal (i.p.) Administration

- Properly restrain the mouse, tilting it slightly head-down to allow the abdominal organs to shift away from the injection site.
- Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

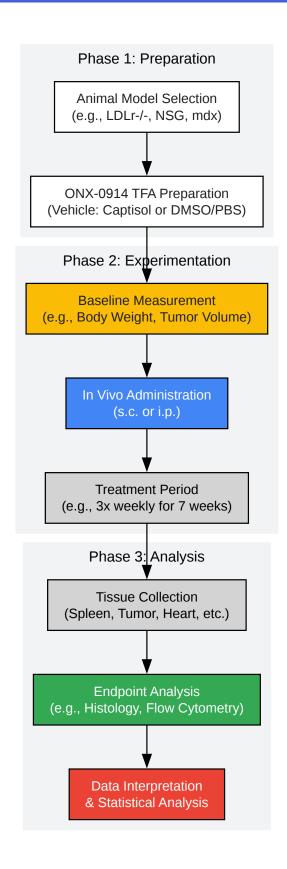


- Insert a sterile needle (e.g., 25-27 gauge) at a 15-20 degree angle.
- Aspirate briefly to ensure the needle has not entered the intestine or bladder.
- Slowly inject the prepared ONX-0914 solution.
- Withdraw the needle and return the mouse to its cage, monitoring for any signs of distress.

# Mandatory Visualizations Experimental Workflow and Signaling Pathways

Below are diagrams illustrating a typical experimental workflow for an in vivo study with ONX-0914 and its primary mechanism of action.

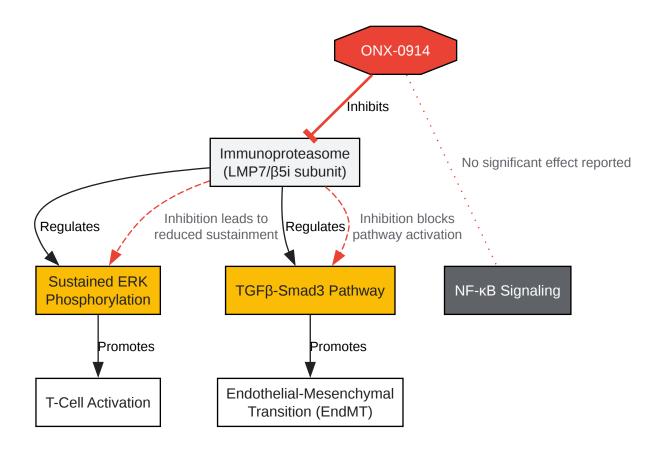




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Caption: Generalized experimental workflow for in vivo ONX-0914 studies in mice.





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Caption: Simplified signaling pathways modulated by ONX-0914 in vivo.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Short-Term ONX-0914 Administration: Performance and Muscle Phenotype in Mdx Mice -PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Low Neurotoxicity of ONX-0914 Supports the Idea of Specific Immunoproteasome Inhibition as a Side-Effect-Limiting, Therapeutic Strategy PMC [pmc.ncbi.nlm.nih.gov]



- 5. Dual-targeting proteasome inhibitor ONX-0914 demonstrates potent antiplasmodial activity for malaria treatment PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL—AF4 fusion protein PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of immunoproteasome inhibitor ONX-0914 in acute lymphoblastic leukemia expressing MLL-AF4 fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Immunoproteasome Inhibition Impairs T and B Cell Activation by Restraining ERK Signaling and Proteostasis [frontiersin.org]
- 9. Immunoproteasomal Inhibition With ONX-0914 Attenuates Atherosclerosis and Reduces White Adipose Tissue Mass and Metabolic Syndrome in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoproteasome Inhibition Impairs Differentiation but Not Survival of T Helper 17 Cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. An inhibitor of proteasome β2 sites sensitizes myeloma cells to immunoproteasome inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells [mdpi.com]
- 14. ONX-0914 Induces Apoptosis and Autophagy with p53 Regulation in Human Glioblastoma Cells PMC [pmc.ncbi.nlm.nih.gov]
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